molecular formula C12H15N3O B11729520 3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol

3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol

Cat. No.: B11729520
M. Wt: 217.27 g/mol
InChI Key: RDQZJVDLYOBDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol is a compound that features a phenol group substituted with a pyrazole moiety. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse applications in organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-amine with a suitable phenolic aldehyde under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The phenolic group can participate in hydrogen bonding, while the pyrazole moiety can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminophenyl)-1H-pyrazole
  • 3-(4-Hydroxyphenyl)-1H-pyrazole
  • 3-(4-Methylphenyl)-1H-pyrazole

Uniqueness

3-{[(1,5-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol is unique due to the presence of both a phenolic and a pyrazole group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-[[(1,5-dimethylpyrazol-4-yl)amino]methyl]phenol

InChI

InChI=1S/C12H15N3O/c1-9-12(8-14-15(9)2)13-7-10-4-3-5-11(16)6-10/h3-6,8,13,16H,7H2,1-2H3

InChI Key

RDQZJVDLYOBDBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC(=CC=C2)O

Origin of Product

United States

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